tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
Tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound featuring multiple functional groups. This structure includes a furyl group, an oxadiazole ring, a phenyl group, a tetrahydropyrazine ring, and a tert-butyl ester. Such a configuration suggests versatile reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Formation begins with the synthesis of the intermediate compounds necessary for each functional group. The oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with orthoesters.
Route 2: : The furyl group is introduced via a Suzuki-Miyaura cross-coupling reaction.
Route 3: : Subsequent steps involve the coupling of these intermediates under anhydrous conditions, employing palladium catalysis to facilitate the formation of the phenyl and pyrazine rings.
Reaction Conditions: : The reactions require strictly controlled temperatures, typically in the range of 80-100°C, with inert atmospheres such as nitrogen or argon to prevent oxidation.
Industrial Production Methods
In industrial settings, the synthesis scales up by optimizing the reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors can be employed to maintain precise control over the reaction parameters, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the furyl and phenyl groups.
Reduction: : The oxadiazole ring is susceptible to reduction under strong reducing agents.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the tetrahydropyrazine ring and phenyl group.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) under high pressure.
Substitution: : Nucleophiles such as alkoxides or amines in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Conversion to amines or alcohols.
Substitution: : Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis to create more complex molecules. Its reactivity allows for the exploration of novel synthetic pathways.
Biology
Medicine
Investigated for its potential as a pharmaceutical intermediate in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry
Utilized in the development of specialty polymers and advanced materials due to its diverse functional groups and stability.
Mechanism of Action
Tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors that it can inhibit or activate, impacting biochemical pathways.
Pathways Involved: : Modulation of oxidative stress pathways or signaling pathways related to cell proliferation.
Comparison with Similar Compounds
Comparison
tert-butyl 4-{4-[5-(2-furyl)-1,2,4-thiadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate: : Similar structure but with a thiadiazole ring instead of oxadiazole, leading to different reactivity and applications.
tert-butyl 4-{4-[5-(2-furyl)-1,2,4-triazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate: : Features a triazole ring, which can influence the compound's stability and biological activity.
Uniqueness
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Properties
IUPAC Name |
tert-butyl 4-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-21(2,3)28-20(26)25-12-10-24(11-13-25)16-8-6-15(7-9-16)18-22-19(29-23-18)17-5-4-14-27-17/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVNEJFTEQYOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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